molecular formula C13H12N2S B5795465 N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 35160-17-9

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B5795465
CAS RN: 35160-17-9
M. Wt: 228.31 g/mol
InChI Key: OPHJVMLHMZPRDG-UHFFFAOYSA-N
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Description

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine, also known as NDAT, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. NDAT belongs to the class of thiazole compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit a reversible and competitive mode of inhibition against acetylcholinesterase.
Biochemical and Physiological Effects:
N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of neurotransmitters, which can have beneficial effects on cognitive function and mood.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is its potent inhibitory activity against various enzymes, which makes it a promising scaffold for the development of new drugs. However, the synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is relatively complex, which can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine. One potential avenue is the development of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the mechanism of action of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine, which can provide insights into its potential applications in drug discovery. Additionally, the synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine can be optimized to improve the yield and purity of the compound, which can facilitate its use in experiments.

Synthesis Methods

The synthesis of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 1-naphthylamine with 2-bromoacetylthiazole in the presence of a base. The resulting product is then reduced with sodium borohydride to obtain N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine. The purity of N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine can be further improved by recrystallization.

Scientific Research Applications

N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential applications in drug discovery, particularly as a scaffold for the development of new drugs. N-1-naphthyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are considered potential targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-7H,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJVMLHMZPRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188657
Record name 2-Thiazoline, 2-(1-naphthylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35160-17-9
Record name 2-(1-Naphthylamino)-2-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035160179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC135968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiazoline, 2-(1-naphthylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-NAPHTHYLAMINO)-2-THIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLI7E0MLR7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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